molecular formula C8H6O4 B1331390 3-Formyl-4-hydroxybenzoic acid CAS No. 584-87-2

3-Formyl-4-hydroxybenzoic acid

Cat. No. B1331390
CAS RN: 584-87-2
M. Wt: 166.13 g/mol
InChI Key: NXZBZWZORYEIJL-UHFFFAOYSA-N
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Patent
US05641789

Procedure details

140 g (1.01 mol) of 4-hydroxybenzoic acid were added to a hot solution of 250 g (6.25 mol) of sodium hydroxide in 500 mL H2O. 150 mL of CHCl3 were cautiously added to the hot solution, and after the foaming had ceased, the reaction mixture was stirred overnight at room temperature. The reaction mixture was then diluted to 4 L with H2O, acidified to pH 1 by addition of about 300 mL of concentrated HCl, and extracted two times with 2 L and then three times with 1 L ethyl ether. The ether extracts were combined and a solution of 750 g sodium bisulfite in 3 L H2O was added. This mixture was stirred thoroughly for 2 minutes, then the layers were separated and the aqueous layer was extracted two times with 500 ml ethyl ether. The aqueous layer was acidified by slow addition of a solution of 230 mL concentrated H2SO4 in 230 mL H2O. Vigorous SO2 evolution was noted. The solution was then heated on a steam bath, and a stream of N2 was blown through the hot solution for about 15 minutes until a large amount of crystals formed. The mixture was allowed to stand at room temperature overnight, then cooled to -10° C. for 1/20 hour, then filtered. The crystals were washed two times with H2O and then dried under vacuum to yield 38.46 g of the title product as a tan powder. 23% yield.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-:11].[Na+].[CH:13](Cl)(Cl)Cl.Cl>O>[CH:13]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([OH:8])=[O:7])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted two times with 2 L
ADDITION
Type
ADDITION
Details
a solution of 750 g sodium bisulfite in 3 L H2O was added
STIRRING
Type
STIRRING
Details
This mixture was stirred thoroughly for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with 500 ml ethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified by slow addition of a solution of 230 mL concentrated H2SO4 in 230 mL H2O
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated on a steam bath
WAIT
Type
WAIT
Details
a stream of N2 was blown through the hot solution for about 15 minutes until a large amount of crystals
Duration
15 min
CUSTOM
Type
CUSTOM
Details
formed
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° C. for 1/20 hour
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals were washed two times with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 38.46 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.